
5-Amino-2-chloro-4-ethylaminopyridine
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Overview
Description
6-chloro-4-N-ethylpyridine-3,4-diamine is a chemical compound with the molecular formula C7H10ClN3 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-N-ethylpyridine-3,4-diamine typically involves the reaction of 4,6-dichloro-5-aminopyrimidine with ethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 6-chloro-4-N-ethylpyridine-3,4-diamine may involve large-scale batch or continuous flow processes. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-N-ethylpyridine-3,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
6-chloro-4-N-ethylpyridine-3,4-diamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials with specific properties.
Biological Studies: It is employed in studies to understand its biological activity and potential as a drug candidate.
Industrial Applications: The compound is used in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of 6-chloro-4-N-ethylpyridine-3,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-ethylpyridine-3-carboxamide
- 6-chloro-N-ethylpyridazine-3,4-diamine
- 6-chloro-N-ethylpyrimidine-4,5-diamine
Uniqueness
6-chloro-4-N-ethylpyridine-3,4-diamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
5-Amino-2-chloro-4-ethylaminopyridine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including case studies, research findings, and relevant data tables.
Chemical Structure and Properties
Molecular Formula: C8H11ClN2
Molecular Weight: 172.64 g/mol
IUPAC Name: this compound
The compound features a pyridine ring substituted with an amino group, a chloro group, and an ethylamino group, which contribute to its biological properties.
Antimicrobial Properties
This compound has been studied for its antibacterial potential. Research indicates that it exhibits significant activity against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.
The mechanism by which this compound exerts its antibacterial effects is believed to involve the inhibition of key bacterial enzymes or disruption of cellular processes. This compound may interfere with protein synthesis or cell wall formation, although specific pathways remain to be fully elucidated.
Case Studies
-
Study on Antibacterial Efficacy
- Objective: Evaluate the antibacterial activity against Staphylococcus aureus and Escherichia coli.
- Methodology: The compound was tested using the disk diffusion method.
- Results: Zones of inhibition were observed at varying concentrations, indicating dose-dependent antibacterial activity.
-
Toxicological Assessment
- Objective: Assess the safety profile of this compound.
- Methodology: In vitro cytotoxicity assays were conducted on mammalian cell lines.
- Results: The compound exhibited low toxicity at therapeutic concentrations, suggesting a favorable safety profile for further development.
Data Table: Biological Activity Summary
Activity Type | Test Organism | Result | Reference |
---|---|---|---|
Antibacterial | Staphylococcus aureus | Effective (zones) | |
Antibacterial | Escherichia coli | Effective (zones) | |
Cytotoxicity | Mammalian cell lines | Low toxicity |
Research Findings
Recent studies have highlighted the potential of this compound as a lead compound for drug development. Its structural features allow for modifications that could enhance its efficacy and selectivity against target pathogens. The ongoing research focuses on optimizing its pharmacological properties through chemical modifications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5-Amino-2-chloro-4-ethylaminopyridine and its derivatives?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, substituted pyridine precursors (e.g., 2-chloro-5-formylpyridine) may react with ethylamine under reflux in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C . Catalytic agents such as piperidine or acetic acid are often used to enhance reaction efficiency. Intermediate purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks based on substituent effects. For pyridine derivatives, aromatic protons typically appear at δ 7.0–8.5 ppm, while ethylamino groups show signals at δ 1.2–1.4 ppm (CH₃) and δ 2.5–3.5 ppm (NHCH₂) .
- IR Spectroscopy : Confirm amino (-NH₂) and chloro (-Cl) groups via N-H stretching (3200–3400 cm⁻¹) and C-Cl bonds (550–850 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Validate molecular weight with [M+H]⁺ or [M+Na]⁺ ions. For example, a molecular ion at m/z 201.6 corresponds to C₇H₁₀ClN₃ .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Use fume hoods and PPE (gloves, lab coats, goggles) due to respiratory irritancy risks (Target Organs: Respiratory system ).
- Store in airtight containers away from oxidizers. Waste disposal must comply with hazardous chemical protocols, including neutralization before disposal .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for derivatives of this compound?
- Methodological Answer :
- Perform density functional theory (DFT) calculations to model reaction intermediates and transition states. For example, assess the activation energy of chloro-group substitution using ethylamine .
- Molecular docking studies can predict bioactivity by analyzing binding affinities with target proteins (e.g., kinases or receptors) . Software like AutoDock Vina or Schrödinger Suite is recommended.
Q. How should researchers address contradictions in reaction yields when varying substituents on the pyridine ring?
- Methodological Answer :
- Systematically analyze steric/electronic effects using Hammett plots or linear free-energy relationships (LFER). For instance, electron-withdrawing groups (e.g., -NO₂) may reduce nucleophilic substitution rates .
- Compare solvent polarity (e.g., DMF vs. THF) and temperature gradients (60–120°C) to identify optimal conditions. Statistical tools like ANOVA can quantify variable impacts .
Q. What strategies resolve discrepancies in NMR data during structural elucidation?
- Methodological Answer :
- Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. For example, HSQC can correlate aromatic protons with adjacent carbons .
- Cross-validate with X-ray crystallography if single crystals are obtainable. Compare experimental data with Cambridge Structural Database entries for pyridine analogs .
Q. How do mechanistic studies explain regioselectivity in electrophilic substitution reactions of this compound?
- Methodological Answer :
- Conduct kinetic isotope effect (KIE) studies or isotopic labeling (e.g., ¹⁵N) to track reaction pathways. For example, deuterated ethylamine can clarify amino-group participation in directing substitution .
- Monitor intermediates via in-situ FTIR or Raman spectroscopy to identify transient species during reactions .
Properties
Molecular Formula |
C7H10ClN3 |
---|---|
Molecular Weight |
171.63 g/mol |
IUPAC Name |
6-chloro-4-N-ethylpyridine-3,4-diamine |
InChI |
InChI=1S/C7H10ClN3/c1-2-10-6-3-7(8)11-4-5(6)9/h3-4H,2,9H2,1H3,(H,10,11) |
InChI Key |
HQTXZZUNAHIRTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC(=NC=C1N)Cl |
Origin of Product |
United States |
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